molecular formula C13H16N2O3 B1671624 Ethoxyidazoxan CAS No. 96576-24-8

Ethoxyidazoxan

Cat. No.: B1671624
CAS No.: 96576-24-8
M. Wt: 248.28 g/mol
InChI Key: PXTLRBYNGGDZBN-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Ethoxy-idazoxan are not readily available in the public domain. it is essential to note that it is an α-adrenoceptor antagonist.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Ethoxy-idazoxan likely undergoes various chemical reactions, but precise details are proprietary.
    • Common reagents and conditions used in these reactions are not publicly documented.
    • Major products formed from these reactions remain undisclosed.
  • Scientific Research Applications

    • Ethoxy-idazoxan’s applications extend beyond its use as a poison treatment. Unfortunately, specific research areas are not widely reported.
    • It may have potential applications in chemistry, biology, medicine, and industry, but further studies are needed to explore its full range of uses.
  • Mechanism of Action

    • Ethoxy-idazoxan’s mechanism of action involves antagonizing α-adrenoceptors. These receptors play a role in regulating various physiological processes.
    • Molecular targets and pathways involved in its effects are proprietary and require further investigation.
  • Comparison with Similar Compounds

    • Ethoxy-idazoxan’s uniqueness lies in its α-adrenoceptor antagonism.
    • Similar compounds include idazoxan, which also acts as an α-adrenoceptor antagonist and an antagonist for imidazoline receptors. idazoxan did not reach the market as an antidepressant .
    • Other related compounds are not explicitly listed.

    Biological Activity

    Ethoxyidazoxan, a selective antagonist of α2-adrenoceptors, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's effects on neurotransmitter release, behavioral outcomes, and its potential therapeutic applications.

    Overview of this compound

    This compound is a derivative of idazoxan, which is primarily known for its role as an α2-adrenoceptor antagonist. It exhibits a range of biological activities that make it a valuable tool for studying adrenergic mechanisms in both animal models and clinical settings.

    This compound operates primarily through the blockade of α2-adrenoceptors, which are inhibitory receptors located on presynaptic neurons. By antagonizing these receptors, this compound increases the release of norepinephrine and other neurotransmitters in the central nervous system (CNS).

    1. Neurotransmitter Release

    Research indicates that this compound enhances norepinephrine release in the frontal cortex, leading to increased dopaminergic activity without significantly affecting serotonin levels . This effect is crucial for understanding its potential in treating conditions related to adrenergic dysregulation.

    2. Behavioral Studies

    This compound has been tested in various behavioral paradigms:

    • Catalepsy Reversal : In studies involving haloperidol-induced catalepsy in rats, this compound demonstrated significant efficacy in reversing motor symptoms associated with extrapyramidal side effects . The effective dose ranged from 0.16 to 5.0 mg/kg, with an ED50 of 0.25 mg/kg.
    • Alcohol Interaction : A study examining the effects of this compound on alcohol pharmacokinetics found that it reduced peak blood alcohol levels and altered subjective feelings of stimulation and sedation during intoxication . This suggests potential applications in managing alcohol-related disorders.

    3. Pain Modulation

    This compound has been associated with pro-nociceptive actions, indicating that it may enhance pain responses under certain conditions . This duality presents challenges and opportunities for its use in pain management strategies.

    Case Studies

    Case Study 1: Motor Symptoms in Parkinson's Disease

    A pilot study explored the effects of idazoxan (and by extension, this compound) on motor symptoms in patients with Parkinson's disease. The findings suggested improvements in motor function, highlighting the potential therapeutic role of α2-adrenoceptor antagonists in neurodegenerative disorders .

    Case Study 2: Alcohol Intoxication Management

    In a controlled trial involving ten participants, administration of this compound was shown to decrease stimulant effects while increasing sedation during alcohol consumption. The results indicated that this compound could modify the subjective experience of intoxication and may serve as a protective agent against alcohol's stimulating effects .

    Data Summary

    Study Effect Observed Dosage Outcome
    Catalepsy ReversalReversed haloperidol-induced catalepsy0.16 - 5.0 mg/kgSignificant improvement
    Alcohol InteractionReduced peak blood alcohol levels40 mgDecreased stimulation, increased sedation

    Properties

    CAS No.

    96576-24-8

    Molecular Formula

    C13H16N2O3

    Molecular Weight

    248.28 g/mol

    IUPAC Name

    2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole

    InChI

    InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)

    InChI Key

    PXTLRBYNGGDZBN-UHFFFAOYSA-N

    SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Canonical SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    96576-25-9 (hydrochloride)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride
    ethoxyidazoxan
    ethoxyidazoxan hydrochloride
    RX 811033
    RX 811059
    RX-811033
    RX-811059A
    RX811059A

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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